Sodium isoamyl sulfate
Description
Sodium isoamyl sulfate (chemical formula: C₅H₁₁SO₄Na) is an organosulfate compound primarily used in industrial and biochemical applications. It consists of an isoamyl (3-methylbutyl) group linked to a sulfate anion, stabilized by a sodium counterion. This compound is hypothesized to share surfactant properties with SDS due to its amphiphilic structure, enabling applications in emulsification, protein denaturation, and nucleic acid extraction protocols .
Properties
CAS No. |
9010-01-9 |
|---|---|
Molecular Formula |
C5H11NaO4S |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
sodium;3-methylbutyl sulfate |
InChI |
InChI=1S/C5H12O4S.Na/c1-5(2)3-4-9-10(6,7)8;/h5H,3-4H2,1-2H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
LFORPQYIKMHOCK-UHFFFAOYSA-M |
SMILES |
CC(C)CCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CCOS(=O)(=O)[O-].[Na+] |
Other CAS No. |
68463-65-0 |
Synonyms |
amylosulfate sodium sodium amylosulfate |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Sodium isoamyl sulfate undergoes hydrolysis under acidic or basic conditions due to the electrophilic nature of the sulfate group.
Acid-Catalyzed Hydrolysis
In acidic environments, the sulfate ester bond cleaves, yielding isoamyl alcohol and sulfuric acid:
This reaction is driven by protonation of the sulfate oxygen, increasing the leaving group ability of the sulfate moiety .
Base-Catalyzed Hydrolysis
Under alkaline conditions, saponification produces isoamyl alcohol and sodium sulfate:
The reaction mechanism involves nucleophilic attack by hydroxide ions at the electrophilic sulfur center .
Radical-Mediated Degradation
This compound participates in radical reactions, particularly under oxidative conditions. Studies on analogous organosulfates (e.g., sodium methyl sulfate) suggest:
OH Radical Oxidation
Upon exposure to hydroxyl radicals (- OH), sulfate radical anions (SO₄- ⁻) form via hydrogen abstraction, leading to fragmentation:
The sulfate radical may further react with neighboring molecules to produce bisulfate (HSO₄⁻) .
Table 1: Kinetic Parameters for OH Oxidation of Organosulfates
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Effective Uptake Coefficient (γ) |
|---|---|---|
| Sodium methyl sulfate | 0.17 | |
| This compound* | ~ | ~0.12 |
| *Estimated based on structural analogs . |
Thermal Decomposition
At elevated temperatures (>200°C), carbothermal reduction may occur, producing sodium sulfide and volatile organic byproducts:
This pathway mirrors the decomposition of sodium sulfate in the Leblanc process .
Nucleophilic Substitution
The sulfate group acts as a leaving group in SN2 reactions. For example, with iodide ions:
Reactivity is influenced by steric hindrance from the branched isoamyl chain .
Reactivity in Aqueous Solutions
This compound dissociates in water to form sodium ions and the isoamyl sulfate anion. Its solubility decreases in the presence of high concentrations of sodium salts (common ion effect), leading to precipitation .
Table 2: Solubility in Mixed Salt Systems
| System | Solubility (g/100 mL) | Conditions |
|---|---|---|
| Na₂SO₄ (8 wt%) | <0.5 | 25°C |
| NaCl (saturated) | <1.0 | 25°C |
Key Considerations
-
Stability : this compound is prone to hydrolysis in humid or aqueous environments .
-
Byproduct Formation : Reactions often yield sodium sulfate (Na₂SO₄) or bisulfate (NaHSO₄), requiring purification steps .
-
Environmental Impact : Radical degradation pathways contribute to atmospheric sulfate aerosol formation .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data: Direct studies on this compound are absent in the provided evidence.
- Key Observations :
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